molecular formula C11H12N4O B1422003 {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine CAS No. 1283108-37-1

{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine

Cat. No. B1422003
CAS RN: 1283108-37-1
M. Wt: 216.24 g/mol
InChI Key: CIESABYUZDYGNH-UHFFFAOYSA-N
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Description

“{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine” is a chemical compound . It has been mentioned in the context of the synthesis of novel heterocyclic compounds with potential biological activities .


Synthesis Analysis

The compound has been synthesized as part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were designed and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .


Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .


Chemical Reactions Analysis

The compound was part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that were synthesized and evaluated for their biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Microwave Irradiation Synthesis: A study by Ashok et al. (2006) highlights the synthesis of pyridine derivatives, including those similar to {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine, under microwave irradiation. This method offers rapid synthesis with high purity and yield, emphasizing the efficiency of microwave-assisted reactions in synthesizing heterocyclic compounds with pyridine structures.

Structural Analysis

  • Crystallographic Analysis: The work by Hu et al. (2011) discusses the structural analysis of a similar pyridine compound, focusing on intermolecular hydrogen-bonding and Cl⋯Cl interactions. This highlights the importance of crystallographic studies in understanding the molecular interactions and stability of pyridine derivatives.

Biological Activity

  • Antimicrobial Activity: Bayrak et al. (2009) investigated the antimicrobial activity of pyridine derivatives, including compounds structurally similar to {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine. This study illustrates the potential of these compounds in antimicrobial applications, with some derivatives showing good to moderate activity.

Pharmaceutical Applications

  • Antioxidant Activity: Research by Zaki et al. (2017) on pyrrolyl selenolopyridine compounds, which share a structural similarity with {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine, demonstrated notable antioxidant activity. This suggests the potential of pyridine derivatives in developing antioxidant agents.

Catalytic and Synthetic Applications

  • Copper-Catalyzed Synthesis: The study by Rao et al. (2017) discusses a copper-catalyzed synthesis involving ethyl tertiary amines, demonstrating the utility of pyridine derivatives in catalytic processes. This research opens avenues for the use of such compounds in organic synthesis.

Mechanism of Action

The compound was found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . It effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Safety and Hazards

The safety and hazards associated with “{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-(6-pyridin-2-ylpyridazin-3-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-6-8-16-11-5-4-10(14-15-11)9-3-1-2-7-13-9/h1-5,7H,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIESABYUZDYGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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